Methyl 2-(1-aminocyclopropyl)acetate hydrochloride
Description
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a cyclopropane-containing organic compound with the molecular formula C₆H₁₁NO₂·HCl (C₆H₁₂ClNO₂ when accounting for the hydrochloride salt). Its structure features a cyclopropane ring substituted with an amino group (-NH₂) and an ester functional group (COOCH₃), stabilized as a hydrochloride salt. Key identifiers include:
- SMILES: COC(=O)CC1(CC1)N
- InChIKey: ULMBPGYSCZOWNE-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values for ionized forms (e.g., [M+H]⁺: 146.1 m/z, CCS 148.5 Ų) .
This compound’s rigid cyclopropane backbone and polar functional groups make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis.
Properties
IUPAC Name |
methyl 2-(1-aminocyclopropyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSYRNIYIVBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722188 | |
| Record name | Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040233-31-5 | |
| Record name | Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1-aminocyclopropyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropane Ring Formation via Alkylation and Cyclization
A key step is the cyclization of nitroacetate esters with 1,2-dihaloethanes to form 1-aminocyclopropane-1-carboxylic acid derivatives, which are precursors to the target compound.
- Starting materials: Nitroacetic acid esters (methyl or ethyl nitroacetate) and 1,2-dihaloethane (e.g., glycol dibromide or 1,2-dichloroethane).
- Catalysts: Sodium carbonate or salts derived from wormwood.
- Solvent: Methylene dichloride.
- Conditions: Reflux at 80–120°C.
- Reaction: Alkylation followed by intramolecular cyclization to form the cyclopropane ring.
This step yields nitro-substituted cyclopropane esters, which are subsequently reduced and hydrolyzed to yield amino-cyclopropane carboxylic acid derivatives.
Reduction of Nitro Group to Amino Group
- Solvent: Methanol or ethanol.
- Reducing agent: Tin(II) chloride (SnCl2).
- Temperature: 15–20°C.
- Outcome: Conversion of the nitro group to the amino group on the cyclopropane ring.
This mild reduction preserves the cyclopropane ring integrity while efficiently producing the amino functionality.
Hydrolysis and Esterification
- Solvent: Methanol or ethanol.
- Catalyst: Sodium hydroxide or potassium hydroxide.
- Conditions: Reflux at 70–90°C.
- Process: Hydrolysis of ester groups followed by controlled esterification to yield the methyl ester of 1-aminocyclopropane-1-carboxylic acid.
This step ensures the formation of the methyl 2-(1-aminocyclopropyl)acetate intermediate.
Formation of Hydrochloride Salt
- The free base methyl 2-(1-aminocyclopropyl)acetate is treated with hydrochloric acid.
- This step improves the compound’s solubility and stability.
- Typical purification involves crystallization from 95% ethanol by cooling and stirring to obtain highly pure hydrochloride salt crystals.
Alternative Synthetic Route via Nucleophilic Substitution
An alternative preparation involves the nucleophilic substitution of cyclopropylamine derivatives with methyl 2-bromoacetate under basic conditions:
- Step 1: Reaction of cyclopropylamine with methyl 2-bromoacetate to form methyl 2-[1-(methylamino)cyclopropyl]acetate.
- Step 2: Treatment with hydrochloric acid to form the hydrochloride salt.
This method is favored for its straightforward approach and scalability in industrial settings. Control of reaction temperature (around 90°C for cyclopropane ring closure) and solvent selection (dichloromethane or 1,2-dichloroethane) are critical to minimize side reactions and maintain ring integrity.
Summary of Key Reaction Conditions and Parameters
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Cyclopropane ring formation | Nitroacetate ester + 1,2-dihaloethane + Na2CO3 or wormwood salt | Methylene dichloride | 80–120 (reflux) | Alkylation and cyclization |
| Nitro group reduction | Tin(II) chloride | Methanol or ethanol | 15–20 | Mild reduction to amine |
| Hydrolysis and esterification | NaOH or KOH | Methanol or ethanol | 70–90 (reflux) | Hydrolysis and esterification |
| Hydrochloride salt formation | HCl | Ethanol (95%) | Cooling | Crystallization for purification |
| Nucleophilic substitution route | Cyclopropylamine + methyl 2-bromoacetate | DCM or 1,2-dichloroethane | ~90 | Alternative route with base |
Research Findings and Optimization Notes
- Catalyst choice : Sodium carbonate and wormwood salts are effective for cyclopropane ring formation, offering good yields and selectivity.
- Reduction conditions : Tin(II) chloride is preferred for its mildness and high selectivity in reducing nitro groups without ring degradation.
- Purification : Cooling stirred crystallization in 95% ethanol yields high-purity hydrochloride salt, crucial for pharmaceutical applications.
- Industrial scalability : Use of continuous flow reactors and automated systems enhances yield and reproducibility, especially for the nucleophilic substitution route.
- Analytical verification : Purity and structure confirmation are typically performed by NMR spectroscopy, LC-MS, and melting point analysis, ensuring batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of various organic compounds and as a reagent in chemical reactions. The compound can be synthesized through reactions involving cyclopropylamine and methyl bromoacetate, often leading to high-yield products suitable for further modifications .
Biological Research
The compound has been studied for its potential effects on biological systems, including:
- Enzyme Interactions : It acts as a substrate or inhibitor for specific enzymes involved in amino acid metabolism, influencing various biochemical processes.
- Cellular Signaling : this compound can modulate signaling pathways related to growth, inflammation, and other physiological processes .
Medicinal Chemistry
Research indicates that this compound has promising therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Investigations have shown potential anticancer activity against liver and breast cancer cell lines, with mechanisms involving apoptosis induction in cancer cells .
- Antioxidant Effects : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 2-(1-aminocyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with Methyl 2-(1-aminocyclopropyl)acetate hydrochloride:
Molecular and Functional Differences
- Cyclopropane Modifications: Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (C₇H₁₄ClNO₂) introduces an additional methylene group (-CH₂-) between the cyclopropane and amino group, increasing molecular weight (183.65 g/mol vs. Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride replaces the methyl ester with ethyl, enhancing lipophilicity but reducing solubility in polar solvents .
- Ester Chain Variations: Methyl 2-amino-2-cyclopropylpropanoate hydrochloride positions the cyclopropane on the propanoate backbone, creating a branched structure that may hinder hydrolysis compared to linear analogs .
- Absence of Cyclopropane: Isopropyl 2-aminoacetate hydrochloride (C₅H₁₂ClNO₂) lacks the cyclopropane ring, reducing conformational rigidity and likely diminishing binding affinity in biological targets .
Reactivity Trends
- Ester Hydrolysis : Methyl/ethyl esters hydrolyze faster than bulkier analogs (e.g., isopropyl) under basic conditions. The cyclopropane’s strain may accelerate reactivity in ring-opening reactions .
- Amino Group Stability: Protonation as a hydrochloride salt enhances stability but reduces nucleophilicity, limiting applications in amide bond formation without deprotection .
Potential Uses
- Pharmaceutical Intermediates: Cyclopropane-containing compounds are valued in drug discovery for their rigid, bioisosteric properties. For example, Methyl 2-amino-2-cyclopropylpropanoate hydrochloride may serve as a precursor for protease inhibitors .
- Chemical Probes : The target compound’s collision cross-section data (CCS 148.5 Ų) suggests utility in mass spectrometry-based structural studies .
Limitations
- Data Gaps: No biological or toxicity data are available for this compound, limiting its adoption in drug development .
- Synthetic Challenges : Cyclopropane synthesis often requires harsh conditions (e.g., high temperatures, strong acids), complicating scalability .
Biological Activity
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 165.618 g/mol
- Density : 1.147 g/cm³
- Boiling Point : 162ºC at 760 mmHg
These properties indicate that the compound is a hydrochloride salt, enhancing its solubility and stability in aqueous environments, which is beneficial for biological assays and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signaling pathways related to growth, inflammation, and other physiological processes.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity, particularly against liver and breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest .
- Antioxidant Effects : The compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Applications in Research and Medicine
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its versatility makes it suitable for:
- Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting infectious diseases and cancer.
- Biochemical Research : It is utilized in studies investigating enzyme mechanisms and cellular signaling pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-(1-aminocyclopropyl)acetate hydrochloride with optimal yield?
Methodological Answer: The synthesis involves cyclopropane ring formation and subsequent functionalization. A key intermediate, 1-aminocyclopropyl acetic acid hydrochloride, can be synthesized via nucleophilic substitution and acid hydrolysis. For example:
- Step 1: React 1-aminocyclopropane carboxylic acid derivatives with methyl chloroacetate in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Step 2: Hydrolysis under controlled pH (e.g., NaOH in 1,4-dioxane at 20°C for 16 hours) yields the intermediate acid, which is then esterified and converted to the hydrochloride salt .
- Optimization: Use DMAP as a catalyst and mesyl chloride for activating intermediates, achieving yields up to 97% in analogous cyclopropane derivatives .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity | Characterization Methods |
|---|---|---|---|---|
| 1 | DCM, TEA, methyl chloroacetate | 59% | >90% | NMR, IR |
| 2 | NaOH, 1,4-dioxane, 20°C | 97% | 90% | LC-MS, elemental analysis |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm cyclopropane ring geometry and ester/amine functionalities. For example, cyclopropane carbons typically appear at 14–25 ppm in C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (CHClNO, MW 165.62) and fragmentation patterns (e.g., m/z 122 for cyclopropane-acetate cleavage) .
- Elemental Analysis: Validate Cl content (~21.4%) and C/N ratios to confirm salt formation .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s conformational stability and biological activity?
Methodological Answer: The cyclopropane ring imposes steric and electronic constraints, altering peptide backbone conformations and receptor interactions:
- Conformational Studies: Use X-ray crystallography or computational modeling (e.g., DFT) to analyze bond angles (e.g., C-C-C ~60° in cyclopropane) and torsional strain .
- Biological Activity: In vitro assays (e.g., receptor binding or enzyme inhibition) demonstrate enhanced metabolic stability compared to non-cyclopropane analogues. For example, cyclopropane-containing amino acids reduce proteolytic degradation by 40–60% in peptide conjugates .
Q. Table 2: Comparative Bioactivity Data
| Compound | Proteolytic Stability | Receptor Binding Affinity (IC) |
|---|---|---|
| Cyclopropane derivative | 60% retained after 24h | 12 nM (vs. 50 nM for linear analogue) |
| Linear analogue | 20% retained after 24h | 50 nM |
| Data extrapolated from cyclopropane-amino acid studies . |
Q. What computational strategies are effective for predicting synthetic pathways or biological interactions of this compound?
Methodological Answer:
- Retrosynthetic Analysis: Use databases like Reaxys and Pistachio to identify feasible routes. For example, prioritize cyclopropanation via Simmons-Smith or Kulinkovich reactions .
- Molecular Dynamics (MD): Simulate cyclopropane ring interactions with biological targets (e.g., hormone receptors) using AMBER or GROMACS. Key parameters include van der Waals forces and hydrogen-bonding networks .
- ADMET Prediction: Tools like SwissADME predict logP (1.40) and PSA (52.3 Å), indicating moderate blood-brain barrier permeability .
Q. How can researchers resolve contradictions between observed bioactivity and purity data?
Methodological Answer:
- Purity vs. Activity Discrepancies: If bioactivity is lower than expected despite high purity (>95%), check for:
- Residual Solvents: Use GC-MS to detect traces of DCM or TEA, which may inhibit biological assays .
- Enantiomeric Purity: Chiral HPLC or polarimetry can identify racemization during synthesis, critical for receptor selectivity .
- Case Study: A 90% pure batch of a cyclopropane derivative showed reduced activity due to 5% residual mesyl chloride, confirmed via H NMR .
Q. What in vitro models are suitable for studying its effects on hormone secretion or muscle damage?
Methodological Answer:
- Hormone Secretion: Use primary murine pituitary cells or HEK293 cells transfected with growth hormone receptors. Measure IGF-1 or cortisol levels via ELISA after 24-hour exposure .
- Muscle Damage Models: Differentiate C2C12 myoblasts into myotubes and induce oxidative stress (e.g., HO). Assess protection via LDH release assays and ATP quantification .
Q. How does the hydrochloride salt form impact solubility and formulation stability?
Methodological Answer:
- Solubility: The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in PBS vs. <10 mg/mL for free base). Confirm via UV-Vis spectrophotometry at λ 260 nm .
- Stability: Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation by HPLC. Use lyophilization for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
